molecular formula C19H14 B1615799 5-Methylbenzo[c]phenanthrene CAS No. 652-04-0

5-Methylbenzo[c]phenanthrene

Cat. No.: B1615799
CAS No.: 652-04-0
M. Wt: 242.3 g/mol
InChI Key: PSEUAMGCKSRKQL-UHFFFAOYSA-N
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Description

5-Methylbenzo[c]phenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C19H14 It consists of four fused aromatic rings and a methyl group attached to the fifth position of the benzo[c]phenanthrene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylbenzo[c]phenanthrene can be achieved through several methods. One common approach involves the cyclization of ortho-amino-biphenyls with alkynes. The biarylamines are transformed into diazonium salts, which upon reduction, form aryl radicals that undergo cyclization to produce the desired phenanthrene structure . Another method involves the use of homogeneous gold catalysis to facilitate the intramolecular cascade of a diazo-tethered alkyne, followed by intermolecular cyclization with a nitrile .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. the methods mentioned above can be scaled up for larger production if needed, with appropriate optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methylbenzo[c]phenanthrene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride as a catalyst are typical.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted phenanthrenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Methylbenzo[c]phenanthrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylbenzo[c]phenanthrene involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound’s ability to generate reactive oxygen species also contributes to its biological activity .

Comparison with Similar Compounds

5-Methylbenzo[c]phenanthrene can be compared with other polycyclic aromatic hydrocarbons such as:

  • Benzo[a]pyrene
  • Dibenz[a,h]anthracene
  • Chrysene

These compounds share similar structures but differ in the position and number of fused rings and substituents. This compound is unique due to its specific methyl substitution, which influences its chemical reactivity and biological activity .

Properties

IUPAC Name

5-methylbenzo[c]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14/c1-13-12-15-11-10-14-6-2-3-8-17(14)19(15)18-9-5-4-7-16(13)18/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEUAMGCKSRKQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70215503
Record name Benzo(c)phenanthrene, 5-methyl-
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Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652-04-0
Record name 5-Methylbenzo[c]phenanthrene
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Record name Benzo(c)phenanthrene, 5-methyl-
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Record name 5-Methylbenzo[c]phenanthrene
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Record name Benzo(c)phenanthrene, 5-methyl-
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Record name Benzo(c)phenanthrene, 5-methyl-
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